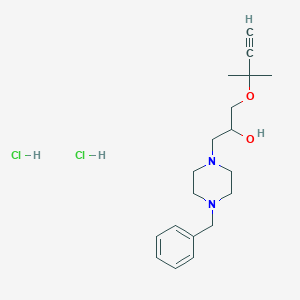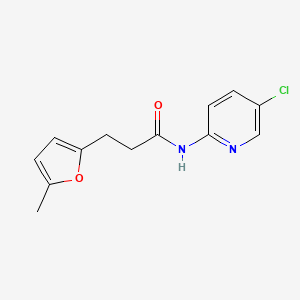
1-(4-Benzylpiperazin-1-yl)-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Benzylpiperazin-1-yl)-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol;dihydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzylpiperazin-1-yl)-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol;dihydrochloride typically involves the following steps:
Formation of the piperazine ring: This can be achieved by reacting benzylamine with a suitable dihaloalkane under basic conditions.
Alkylation: The piperazine ring is then alkylated with 3-chloro-2-propanol to introduce the propanol group.
Etherification: The hydroxyl group of the propanol is etherified with 2-methylbut-3-yn-2-ol under acidic conditions to form the final compound.
Formation of dihydrochloride salt: The free base is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzylpiperazin-1-yl)-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antipsychotic properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol;dihydrochloride would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including:
Receptors: Binding to neurotransmitter receptors (e.g., serotonin, dopamine) to modulate their activity.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Ion Channels: Modulating ion channel activity to affect cellular signaling.
Comparison with Similar Compounds
Similar Compounds
1-(4-Benzylpiperazin-1-yl)-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol: The free base form of the compound.
1-(4-Benzylpiperazin-1-yl)-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol;monohydrochloride: A similar compound with a different salt form.
Uniqueness
1-(4-Benzylpiperazin-1-yl)-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol;dihydrochloride is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other piperazine derivatives. The presence of the alkyne and ether groups can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2.2ClH/c1-4-19(2,3)23-16-18(22)15-21-12-10-20(11-13-21)14-17-8-6-5-7-9-17;;/h1,5-9,18,22H,10-16H2,2-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOSLRFTAYBZEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)OCC(CN1CCN(CC1)CC2=CC=CC=C2)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N~1~-[4-(BENZYLOXY)PHENYL]-2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE](/img/structure/B6129819.png)
![3-[1-(2-chlorophenyl)-3-(4-methoxy-1-piperidinyl)-3-oxopropyl]phenol](/img/structure/B6129826.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B6129827.png)
![5,6-dimethyl-2-[(3-methylphenoxy)methyl]-1H-1,3-benzodiazole](/img/structure/B6129831.png)
![3-[(E)-N-[(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)amino]-C-methylcarbonimidoyl]-6-methylpyran-2,4-dione](/img/structure/B6129843.png)
![2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-5-(3-MORPHOLINOPROPYL)-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE](/img/structure/B6129851.png)
![1-(1-azepanyl)-3-[3-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6129859.png)
![4-[(3-acetyl-1H-pyrazol-5-yl)carbonyl]-6-(benzyloxy)-1-cyclohexyl-1,4-diazepan-2-one](/img/structure/B6129866.png)
![N-(2-bromophenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6129873.png)
![5-[3-Oxo-3-(4-phenylazepan-1-yl)propyl]imidazolidine-2,4-dione](/img/structure/B6129889.png)
![dimethyl 5-{[3-(2,6-dichlorophenyl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B6129907.png)
![N-[4-(furan-2-yl)phenyl]-1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidine-3-carboxamide](/img/structure/B6129921.png)
![N-[2-(3-chlorophenyl)ethyl]benzenesulfonamide](/img/structure/B6129932.png)

